2-Methyl-2-(benzylthio)propylamine

概要

説明

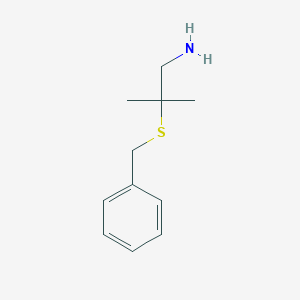

2-Benzylsulfanyl-2-methylpropan-1-amine is an organic compound with the molecular formula C11H17NS It is characterized by the presence of a benzylsulfanyl group attached to a methylpropan-1-amine backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-2-methylpropan-1-amine typically involves the reaction of benzyl mercaptan with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Benzylsulfanyl-2-methylpropan-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-Benzylsulfanyl-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or sulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base and are often conducted under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various alkylated or acylated derivatives

科学的研究の応用

1.1. Beta-Adrenergic Receptor Agonists

One of the prominent applications of 2-Methyl-2-(benzylthio)propylamine is in the synthesis of beta2-adrenergic receptor agonists. These compounds are crucial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). For instance, a synthetic method has been developed for creating 2-methyl-1-substituted phenyl-2-propyl amines, which can be further modified to produce long-acting beta2 agonists like BI-167107. This compound exhibits bronchodilatory effects by relaxing bronchial smooth muscle, thus improving airflow in patients with respiratory disorders .

1.2. Anti-Tuberculosis Research

Recent studies have highlighted the potential of this compound derivatives in anti-tuberculosis research. Compounds structurally similar to this amine have been evaluated for their ability to inhibit phosphopantetheinyl transferase (PptT), an essential enzyme in Mycobacterium tuberculosis biosynthesis. The inhibition of PptT has been correlated with reduced bacterial growth, indicating that derivatives of this compound could serve as lead compounds for developing new anti-tubercular agents .

2.1. Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives has been extensively studied through SAR analyses. These studies reveal that modifications at the benzylic position significantly influence the lipophilicity and biological potency of the compounds. For example, certain derivatives showed improved activity against specific biological targets due to their enhanced lipophilic properties, which facilitate better interaction with cellular membranes .

3.1. Synthetic Routes

A notable synthetic route for producing this compound involves a series of reactions starting from readily available benzyl halides and isobutyronitrile under alkaline conditions. This method not only enhances yield but also simplifies the overall synthesis process compared to traditional methods that often involve toxic reagents .

| Step | Reaction Description | Yield (%) |

|---|---|---|

| 1 | Reaction of benzyl halide with isobutyronitrile | ~50% |

| 2 | Hydrolysis followed by Curtius rearrangement and catalytic hydrogenation | Improved overall yield |

4.1. Development of Macamide Analogues

In a study focused on synthesizing macamide analogues, researchers modified the initial structure by incorporating various substituents at the benzylic position, including methyl and ethyl groups. The resulting compounds were screened for biological activity, revealing that specific substitutions led to significant improvements in potency against inflammatory markers such as TNF-alpha .

作用機序

The mechanism of action of 2-Benzylsulfanyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The amine group may also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function.

類似化合物との比較

Similar Compounds

- 2-Benzylamino-2-methyl-1-propanol

- 2-(Benzylthio)-2-methyl-1-propanamine

Uniqueness

2-Benzylsulfanyl-2-methylpropan-1-amine is unique due to the presence of both a benzylsulfanyl group and a methylpropan-1-amine backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

生物活性

2-Methyl-2-(benzylthio)propylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is classified as an amine derivative and is notable for its structural features that may influence its interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Stimulatory Effects : It may act as a stimulant for beta-adrenergic receptors, which are crucial in mediating responses to stress and regulating metabolic processes.

- Anticancer Potential : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating a potential for development as an anticancer agent .

Stimulatory Activity

A study highlighted the compound's ability to stimulate beta-adrenergic receptors, which play a significant role in cardiovascular and metabolic regulation. This activity could position this compound as a candidate for further research in conditions related to these pathways.

Anticancer Activity

In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, derivatives with similar thiol groups demonstrated IC50 values significantly lower than established drugs like sorafenib, indicating promising anticancer properties .

Study on Cytotoxicity

A relevant study evaluated the cytotoxic effects of benzylthio derivatives on cancer cells. The results indicated that modifications on the benzyl group could enhance the activity against specific cancer types. The most potent derivatives showed IC50 values ranging from 0.37 µM to 0.95 µM against HeLa cells, suggesting that structural variations significantly impact biological efficacy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5d | 0.37 | HeLa |

| 5g | 0.73 | HeLa |

| 5k | 0.95 | HeLa |

| Sorafenib | 7.91 | HeLa |

特性

IUPAC Name |

2-benzylsulfanyl-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISAYOQSSFFIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329763 | |

| Record name | 2-benzylsulfanyl-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60116-06-5 | |

| Record name | 2-benzylsulfanyl-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。